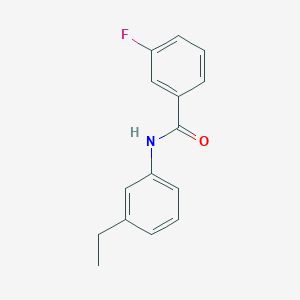

N-(3-ethylphenyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-ethylphenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-2-11-5-3-8-14(9-11)17-15(18)12-6-4-7-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUELDTTXVJAHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-3-fluorobenzamide typically involves the reaction of 3-ethylphenylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-ethylphenyl)-3-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: this compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Ethyl vs. Ethynyl Groups: N-(3-ethynylphenyl)-3-fluorobenzamide () differs by an ethynyl (−C≡CH) instead of an ethyl (−CH₂CH₃) group. This minor change significantly impacts polymorphism and mechanical properties:

- Polymorph Stability : The ethynyl derivative crystallizes into five polymorphs, with Forms I–III showing distinct mechanical behaviors. Form II has the lowest hardness (0.3–0.4 GPa) and elastic modulus (~8 GPa), attributed to weaker hydrogen-bonding networks compared to Forms I and III .

- Density vs.

Halogenated Derivatives :

- N-(2-chlorobenzyl)-3-fluorobenzamide () replaces the ethylphenyl group with a chlorobenzyl moiety. Its molecular weight (263.69 g/mol) is higher than the ethylphenyl analog (estimated ~243.27 g/mol), which may affect pharmacokinetic properties in bioactive contexts.

Heterocyclic Substituents :

Structural and Crystallographic Comparisons

- N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide (): The carbamothioyl (−NHCOS−) group introduces additional hydrogen-bond donors (N–H, O–H), forming a 2D supramolecular network via N–H···O and O–H···S interactions. This contrasts with the simpler N-ethylphenyl analog, which likely relies on weaker van der Waals interactions due to the absence of polar substituents .

- 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide (): The pyridyl group enables π-π stacking and metal coordination, properties absent in the ethylphenyl derivative. Such features are exploited in materials science for designing coordination polymers .

Data Tables

Table 1: Key Properties of Selected Analogs

Q & A

Basic: What synthetic strategies are optimal for preparing N-(3-ethylphenyl)-3-fluorobenzamide with high purity?

Answer:

The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 3-ethylaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., for analogous compounds, see ).

- Amidation : React the activated acid with 3-ethylaniline under inert conditions (N₂ atmosphere) to minimize side reactions.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for removing unreacted starting materials and byproducts .

- Yield optimization : Adjust reaction temperature (typically 0–25°C) and stoichiometric ratios (1:1.1 acid to amine) to balance reactivity and side-product formation .

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Use a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and fluorobenzamide (¹⁹F NMR δ -110 to -120 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., calculated for C₁₅H₁₄FNO: m/z 243.11) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water mixtures and analyze diffraction patterns (as demonstrated for fluorobenzamide analogs) .

Basic: What preliminary assays are suitable for screening the biological activity of this compound?

Answer:

- Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus and E. coli) with MIC values compared to controls like ciprofloxacin .

- Enzyme inhibition : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based kinase activity assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction at 24–72 hours .

Advanced: How does the ethylphenyl substituent influence the compound’s binding affinity compared to other alkyl/aryl groups?

Answer:

- Steric effects : The 3-ethyl group may hinder binding in sterically constrained active sites (e.g., compared to smaller methyl or larger tert-butyl groups). Molecular docking studies on related benzamides suggest ethyl groups optimize hydrophobic interactions without excessive bulk .

- Electronic effects : Ethyl’s electron-donating nature could enhance π-π stacking with aromatic residues in target proteins (e.g., observed in kinase inhibitors) .

- Comparative SAR : Replace the ethyl group with chloro or nitro substituents and evaluate changes in IC₅₀ values to isolate electronic vs. steric contributions .

Advanced: What mechanistic hypotheses explain contradictory bioactivity data across different cell lines?

Answer:

Contradictions may arise from:

- Cell-specific uptake : Measure intracellular concentrations via LC-MS to correlate activity with permeability differences (e.g., P-gp efflux in resistant lines) .

- Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation rates, which vary by cell line .

- Off-target effects : Use RNA-seq or proteomics to identify unintended pathways affected in non-responsive models .

Advanced: How can researchers resolve discrepancies in crystallographic vs. computational structural models?

Answer:

- Refinement parameters : Re-analyze X-ray data with higher-resolution thresholds (e.g., <1.0 Å) and adjust thermal displacement parameters for disordered regions .

- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental bond lengths/angles to identify force field inaccuracies .

- Dynamic simulations : Run MD simulations (e.g., AMBER) to assess conformational flexibility not captured in static crystal structures .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

- pH stability profiling : Conduct accelerated degradation studies across pH 1–10 (using HCl/NaOH buffers) to identify labile bonds (e.g., amide hydrolysis at pH <3) .

- Formulation : Encapsulate in PEGylated liposomes to shield from enzymatic degradation in serum .

- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) para to the fluorine to stabilize the benzamide moiety against nucleophilic attack .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Pull-down assays : Use biotinylated analogs of the compound with streptavidin beads to isolate bound proteins from lysates, followed by LC-MS/MS identification .

- Cellular thermal shift assays (CETSA) : Monitor target protein denaturation temperatures via western blot after compound treatment to confirm stabilization .

- Fluorescence polarization : Label the compound with FITC and measure binding to recombinant targets in competitive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.